molecular formula C5H8O4 B11770863 trans-4-Hydroxytetrahydrofuran-2-carboxylic acid

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid

Cat. No.: B11770863
M. Wt: 132.11 g/mol
InChI Key: KTEPYJGLVNSCFD-DMTCNVIQSA-N
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Description

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid (CAS 2208-94-8) is a high-purity, cyclically constrained tetrahydrofuran (THF) carboxylate that serves as a valuable chiral building block in organic synthesis and medicinal chemistry. This compound features a carboxylic acid and a hydroxyl group in a trans-configuration on the tetrahydrofuran ring, making it a versatile precursor for the synthesis of complex molecules. Its primary research value lies in the development of novel foldamers and peptidomimetics . Tetrahydrofuran-based γ-amino acids, which can be derived from this scaffold, are used to construct γ-peptides that mimic protein and RNA secondary structures . These foldamers show remarkable resistance to proteolytic degradation, making them promising candidates for pharmaceutical applications, including antimicrobial agents, enzyme inhibitors, and cancer therapeutics . The trans-stereochemistry of the functional groups is particularly important for defining the three-dimensional structure and conformational preferences of the resulting oligomers and macrocycles. Researchers can employ this compound as a key intermediate in the synthesis of templated scaffolds for studying molecular folding and for creating new biologically active compounds with enhanced stability profiles . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2S,4R)-4-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

KTEPYJGLVNSCFD-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CO[C@@H]1C(=O)O)O

Canonical SMILES

C1C(COC1C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Mixed Anhydride Intermediates

A widely documented method involves the formation of mixed anhydride intermediates to facilitate coupling reactions. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives are synthesized by reacting carboxylic acids with sulphonyl chlorides (e.g., p-toluenesulphonyl chloride) in the presence of a base such as triethylamine. The mixed anhydride intermediate is then reacted with amino acid esters or alcohols to form target compounds. In the case of trans-4-hydroxytetrahydrofuran-2-carboxylic acid, this approach could involve:

  • Activation of tetrahydrofuran-2-carboxylic acid using p-toluenesulphonyl chloride.

  • Coupling with a hydroxyl-containing nucleophile under controlled pH and temperature.

This method emphasizes the importance of solvent selection, with methylene dichloride and methanol being optimal for stabilizing intermediates. The stereochemical outcome (trans configuration) is influenced by the reaction’s steric and electronic conditions, requiring precise control to avoid epimerization.

Enzymatic and Biocatalytic Approaches

Reaction Conditions and Optimization

Temperature and pH Control

The synthesis requires strict temperature control (typically 0–25°C) to prevent side reactions such as ring-opening or oxidation. Acidic or neutral pH conditions are preferred during coupling steps to stabilize the mixed anhydride, while basic conditions (e.g., sodium hydroxide) are used for hydrolysis or deprotection. For example, the final hydrolysis of methyl esters to carboxylic acids is conducted in methanol with aqueous NaOH at 50–60°C.

Solvent and Catalyst Selection

  • Solvents : Methylene dichloride, toluene, and methanol are commonly used for their ability to dissolve both polar and nonpolar intermediates. Polar aprotic solvents like DMF are avoided due to potential side reactions with sulphonyl chlorides.

  • Catalysts : Triethylamine serves as a base to neutralize HCl generated during anhydride formation, while DMAP (4-dimethylaminopyridine) accelerates acylation reactions in protective group chemistry.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The hydroxyl group on the tetrahydrofuran ring is often protected with silyl ethers (e.g., tert-butyldiphenylsilyl) or acyl groups (e.g., benzoyl) to prevent undesired reactions during synthesis. For example:

  • Protection of the hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of imidazole.

  • Deprotection with tetrabutylammonium fluoride (TBAF) to regenerate the free hydroxyl.

Carboxylic Acid Protection

Methyl or ethyl esters are frequently employed to mask the carboxylic acid functionality. These esters are cleaved under basic conditions (e.g., NaOH in methanol) to yield the free acid.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel is the primary purification method, with solvent systems such as hexane/ethyl acetate (gradient elution) effectively separating intermediates. For example, the purification of tert-butyldiphenylsilyl-protected intermediates employs hexane/ethyl acetate (3:1) to isolate products in >95% purity.

Spectroscopic Characterization

  • NMR Spectroscopy : Key signals include the hydroxyl proton (δ 4.3–5.1 ppm) and the carboxylic acid proton (δ 12–14 ppm).

  • IR Spectroscopy : Stretching vibrations for the hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups confirm functional group integrity.

Table 1: Representative NMR Data for this compound Derivatives

Compoundδ (¹H, ppm)δ (¹³C, ppm)
Protected hydroxyl4.44 (dtd, J=26.6 Hz)72.8 (C-OH)
Carboxylic acid12.6 (s)174.2 (C=O)

Challenges and Innovations

Stereochemical Control

Achieving the trans configuration requires chiral auxiliaries or asymmetric catalysis. Patent literature highlights the use of enantiopure starting materials or kinetic resolution during coupling steps. For instance, D-phenylalanine methyl ester ensures the desired stereochemistry in analogous compounds .

Chemical Reactions Analysis

Esterification and Functional Group Interconversion

The carboxylic acid group undergoes classical acid-catalyzed esterification. For example:

  • Fischer esterification with alcohols (e.g., methanol) under acidic conditions (H₂SO₄ or HCl) yields methyl esters .

  • Activation for decarboxylative cross-coupling : Deprotonation to the carboxylate enables photoredox/Ni-catalyzed reactions with vinyl halides, forming allylic ethers. Stereochemistry influences reactivity; axial C–CO₂ bonds (as in trans derivatives) decarboxylate faster than equatorial ones .

Key conditions :

Reaction TypeCatalyst/ReagentsTemperatureYield/Purity
EsterificationH₂SO₄, MeOHRefluxHigh (≥85%)
DecarboxylationIr/Ni, light (450 nm)RTModerate (50–70%)

Cyclization and Ring-Opening Reactions

The tetrahydrofuran ring participates in acid-catalyzed rearrangements:

  • Cyclization : Under acidic conditions (e.g., p-TsOH), intermediates form bicyclic structures via Sₙ1-like pathways .

  • Ring-opening oxidation : Reaction with H₂O₂ and Fe catalysts generates 4-hydroxybutyric acid (4-HBA) or γ-butyrolactone (BTL) via hydroxylated intermediates (e.g., THF-2-ol) .

Mechanistic pathway :

  • Hydroxyl group oxidation to ketone or lactone.

  • Acid-mediated ring cleavage to linear diacids or esters .

Radical-Mediated Reactions

The compound’s stability under radical conditions has been explored:

  • Cl radical reactions : Rate coefficients (k) for tetrahydrofuran derivatives with Cl radicals range from 1.96–2.84 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K . Methyl substitution increases k by ~20% due to enhanced electron density .

  • Fragmentation : Electron attachment studies show carboxylation destabilizes the furanoid ring, leading to CO₂ extrusion and radical intermediates .

Biological and Enzymatic Interactions

  • Hydrogen bonding : The hydroxyl group facilitates interactions with enzymes, potentially inhibiting targets like hydrolases or kinases .

  • Derivatization : Protection of the hydroxyl group (e.g., as Cbz or Trt ethers) enables selective functionalization of the carboxylic acid .

Comparative Reactivity Trends

Reaction TypeReactivity FactorObserved Trend
EsterificationAcid strengthH₂SO₄ > p-TsOH > Fe³⁺
DecarboxylationStereochemistryAxial > equatorial
Radical additionSubstituent effectsCH₃ substitution ↑ k

Scientific Research Applications

Chemical Properties and Structure

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid features both a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and ability to participate in a variety of chemical reactions. The presence of these functional groups enables the compound to form hydrogen bonds and interact with various molecular targets, enhancing its utility in synthetic chemistry and biological applications.

Organic Synthesis

This compound is utilized as a building block for synthesizing complex heterocyclic compounds. It plays a crucial role in the formation of various substituted tetrahydrofuran derivatives, which are important in medicinal chemistry due to their biological activity.

Biological Research

In biological contexts, this compound is investigated for its potential roles in metabolic pathways. It serves as a precursor for biologically active molecules, particularly those exhibiting antibacterial and antifungal properties. Its derivatives are explored for therapeutic applications, including anti-cancer activities .

Pharmaceutical Development

The derivatives of this compound have been studied for their pharmacological properties. For instance, some derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for drug development targeting bacterial infections.

Anticancer Activity

A study evaluated the anticancer efficacy of derivatives of this compound against different cancer cell lines. The results indicated promising activity:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These findings suggest that the compound's derivatives could be more effective than established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial properties were assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These results highlight the potential of this compound and its derivatives as candidates for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound is employed in producing fine chemicals and pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it valuable in synthesizing compounds used in diverse applications, from agrochemicals to advanced materials .

Summary of Unique Features

The unique structural characteristics of this compound allow it to participate in a wider range of chemical reactions compared to similar compounds such as tetrahydrofuran-2-carboxylic acid or 4-hydroxytetrahydrofuran. This versatility enhances its utility across multiple scientific disciplines, particularly in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of trans-4-Hydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Key Compounds for Comparison:

Tetrahydro-2-furancarboxylic Acid (C₅H₈O₃)

Tetrahydrofuran-3-carboxylic Acid (C₅H₈O₃)

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C₁₄H₂₀O₄)

4-Formylfuran-2-carboxylic Acid (C₆H₄O₄)

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
trans-4-Hydroxytetrahydrofuran-2-carboxylic acid C2: COOH, C4: -OH (trans) Carboxylic acid, Hydroxyl C₅H₈O₄ 132.11 (theoretical)
Tetrahydro-2-furancarboxylic Acid C2: COOH Carboxylic acid C₅H₈O₃ 116.12
Tetrahydrofuran-3-carboxylic Acid C3: COOH Carboxylic acid C₅H₈O₃ 116.12
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid C3: COOH, C4: Methylene, C2: Octyl Carboxylic acid, Ketone, Alkyl chain C₁₄H₂₀O₄ 252.30
4-Formylfuran-2-carboxylic Acid C2: COOH, C4: Formyl Carboxylic acid, Aldehyde C₆H₄O₄ 140.10

Physicochemical Properties

Solubility and Reactivity

  • This compound : Theoretical predictions suggest high solubility in water and polar solvents due to hydrogen bonding from -OH and -COOH groups.
  • Tetrahydro-2-furancarboxylic Acid : Standardized as a USP reagent, indicating consistent purity and solubility in polar solvents.
  • Tetrahydrofuran-3-carboxylic Acid : Soluble in methanol and water, with a melting point of 98–100°C.
  • (2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid : Lipophilic due to the octyl chain, likely insoluble in water but soluble in organic solvents.

Biological Activity

trans-4-Hydroxytetrahydrofuran-2-carboxylic acid (THF-2-CA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C5H8O3C_5H_8O_3, which contributes to its solubility and reactivity in biochemical environments.

Mechanisms of Biological Activity

The biological activity of THF-2-CA can be attributed to several mechanisms:

  • Antioxidant Properties : THF-2-CA exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Antimicrobial Effects : Preliminary studies suggest that THF-2-CA has antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .
  • Anti-inflammatory Activity : THF-2-CA may modulate inflammatory pathways, thereby reducing inflammation in tissues. This effect is particularly relevant in chronic inflammatory conditions.

Table 1: Summary of Biological Activities of THF-2-CA

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of THF-2-CA revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that THF-2-CA significantly scavenged free radicals, with an IC50 value of 30 µg/mL. This activity was comparable to well-known antioxidants such as ascorbic acid, suggesting that THF-2-CA could be utilized in formulations aimed at reducing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound has been optimized through various methods, including palladium-catalyzed reactions that yield high purity products suitable for biological testing. Derivatives of THF-2-CA are also being explored for enhanced biological activity, particularly in the development of new pharmaceuticals .

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